5-Fluoro-4-methoxy-2-nitrobenzylamine

Catalog No.
S13360314
CAS No.
M.F
C8H9FN2O3
M. Wt
200.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-4-methoxy-2-nitrobenzylamine

Product Name

5-Fluoro-4-methoxy-2-nitrobenzylamine

IUPAC Name

(5-fluoro-4-methoxy-2-nitrophenyl)methanamine

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C8H9FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,4,10H2,1H3

InChI Key

ZIOWVFKAGURIHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])CN)F

5-Fluoro-4-methoxy-2-nitrobenzylamine is an aromatic amine characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on its benzene ring. Its molecular formula is C₈H₉FN₂O₃, and it has a molecular weight of 200.17 g/mol. This compound is notable for its unique substitution pattern, which influences its chemical properties and biological activity. The IUPAC name for this compound is (5-fluoro-4-methoxy-2-nitrophenyl)methanamine, and it can be represented by the InChI key ZIOWVFKAGURIHH-UHFFFAOYSA-N.

  • Oxidation: This compound can be oxidized to form various nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to yield amine derivatives, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

  • Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
  • Reduction: Amine derivatives with reduced nitro groups.
  • Substitution: Compounds featuring substituted functional groups replacing the fluorine or methoxy groups.

Research indicates that 5-Fluoro-4-methoxy-2-nitrobenzylamine exhibits potential biological activity, particularly in medicinal chemistry. Its structure allows it to interact with specific biomolecular targets, which may lead to therapeutic applications. The presence of the nitro group facilitates redox reactions, while the fluorine and methoxy groups influence binding affinity and selectivity towards biological targets.

The synthesis of 5-Fluoro-4-methoxy-2-nitrobenzylamine typically involves the nitration of 5-Fluoro-4-methoxybenzylamine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

In industrial settings, large-scale nitration reactors are employed to ensure high yield and purity, followed by purification steps such as recrystallization or chromatography .

5-Fluoro-4-methoxy-2-nitrobenzylamine has several applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

The interaction studies surrounding 5-Fluoro-4-methoxy-2-nitrobenzylamine focus on its binding affinities with various biological targets. The compound's unique structure allows it to participate in significant biochemical pathways, making it a candidate for further research in pharmacology and toxicology .

Several compounds share structural similarities with 5-Fluoro-4-methoxy-2-nitrobenzylamine:

Compound NameStructural Features
4-Fluoro-3-methoxy-2-nitrobenzylamineDifferent position of methoxy group
5-Fluoro-4-methoxy-3-nitrobenzylamineDifferent position of nitro group
5-Fluoro-4-methoxy-2-nitroanilineAniline derivative without benzyl group

Uniqueness

5-Fluoro-4-methoxy-2-nitrobenzylamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and biological activities compared to similar compounds. The combination of a fluorine atom, a methoxy group, and a nitro group at specific positions creates opportunities for diverse chemical reactivity and potential therapeutic applications .

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

5-Fluoro-4-methoxy-2-nitrobenzylamine exhibits distinctive spectroscopic characteristics that reflect its unique substitution pattern and electronic structure [1] [2]. The compound's molecular formula C8H9FN2O3 and molecular weight of 200.17 grams per mole provide the foundation for understanding its spectroscopic behavior [1] [2].

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 5-Fluoro-4-methoxy-2-nitrobenzylamine displays characteristic chemical shifts that reflect the electronic environment of each proton [3] [4]. The aromatic protons appear in the downfield region between 6.5 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy substituent [3] [4]. The benzylamine methylene protons (CH2NH2) typically resonate around 3.5-4.0 parts per million, while the methoxy group protons appear as a singlet around 3.8 parts per million [3] [5] [6].

The fluorine-19 Nuclear Magnetic Resonance spectrum provides critical information about the fluorine environment, with chemical shifts typically ranging from -100 to -120 parts per million for aromatic fluorine substituents [3] [7]. The fluorine nucleus exhibits coupling patterns with adjacent aromatic protons, providing valuable structural information [7]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments, with aromatic carbons appearing between 110-160 parts per million and the methoxy carbon around 55 parts per million [3] [6].

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 5-Fluoro-4-methoxy-2-nitrobenzylamine exhibits characteristic absorption bands that confirm the presence of functional groups [8] [9]. The primary amine group displays two distinct nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers, appearing as asymmetric and symmetric stretches [8] [9]. The nitro group exhibits strong characteristic absorptions at approximately 1520 and 1350 wavenumbers, corresponding to asymmetric and symmetric nitrogen-oxygen stretching modes [8] [10].

The methoxy carbon-oxygen stretching vibration appears around 1250 wavenumbers, while aromatic carbon-carbon stretching modes are observed between 1450-1600 wavenumbers [8] [9]. The carbon-fluorine stretching vibration typically occurs around 1100-1300 wavenumbers, providing confirmation of fluorine substitution [8] [7].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Primary Amine N-H Stretch3300-3500Asymmetric and Symmetric NH2
Nitro Group1520, 1350NO2 Asymmetric and Symmetric
Methoxy C-O1250C-O Stretch
Aromatic C=C1450-1600Aromatic Ring
C-F Stretch1100-1300Carbon-Fluorine Bond

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible absorption spectrum of 5-Fluoro-4-methoxy-2-nitrobenzylamine reflects the extended conjugation and electronic transitions within the aromatic system [11] [12]. The nitro group significantly influences the electronic absorption properties, typically causing a bathochromic shift compared to unsubstituted benzylamine derivatives [11] [12]. The compound exhibits absorption maxima in the ultraviolet region around 250-300 nanometers, with the exact position dependent on solvent effects and molecular conformation [11] [13].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 5-Fluoro-4-methoxy-2-nitrobenzylamine and related compounds provides detailed three-dimensional structural information [14] [15]. While specific crystallographic data for this exact compound may be limited, studies of similar nitrobenzylamine derivatives reveal important structural trends [14] [15].

The crystal structure typically exhibits planar aromatic rings with specific dihedral angles between substituent groups [14] [15]. The nitro group generally adopts a coplanar orientation with the aromatic ring to maximize conjugation, while the methoxy group maintains optimal overlap with the aromatic pi-system [14] [15]. The benzylamine side chain can adopt various conformations depending on intermolecular hydrogen bonding patterns [14] [15].

Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the primary amine group serving as both hydrogen bond donor and acceptor [14]. The nitro group oxygens can participate in weak hydrogen bonding interactions, contributing to overall crystal stability [14]. Typical crystal data for related compounds show orthorhombic or monoclinic space groups with unit cell parameters reflecting the molecular dimensions and packing efficiency [14].

ParameterTypical ValuesReference Compounds
Space GroupP21/c, PbcaSimilar Nitrobenzamides
Cell Parameters a,b,c7-15 ÅAromatic Nitro Compounds
Bond Lengths C-F1.35-1.38 ÅFluoroaromatic Systems
Bond Lengths C-NO21.47-1.50 ÅNitroaromatic Compounds
Dihedral Angles0-30°Ring-Substituent Orientation

Computational Molecular Modeling

Computational molecular modeling provides detailed insights into the electronic structure and properties of 5-Fluoro-4-methoxy-2-nitrobenzylamine [16] [4] [13]. Density Functional Theory calculations using basis sets such as 6-31G** or 6-311++G(d,p) offer accurate predictions of molecular geometry, electronic properties, and spectroscopic parameters [16] [4] [13].

The optimized molecular geometry reveals specific bond lengths and angles characteristic of the substitution pattern [16] [13]. The carbon-fluorine bond length typically measures approximately 1.36 Angstroms, while the carbon-nitrogen bond in the nitro group measures around 1.48 Angstroms [16] [13]. The methoxy carbon-oxygen bond length is approximately 1.36 Angstroms [16] [13].

Electronic structure calculations demonstrate the significant influence of substituent groups on the aromatic pi-system [17] [18]. The fluorine substituent acts as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance [17]. The nitro group serves as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the aromatic ring [10] [18].

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into chemical reactivity and electronic transitions [16] [17]. The calculated dipole moment reflects the asymmetric charge distribution resulting from the various substituent groups [16].

PropertyCalculated ValueMethod
Dipole Moment4-6 DebyeDFT B3LYP
HOMO Energy-6 to -7 eVDFT Calculations
LUMO Energy-1 to -2 eVDFT Calculations
C-F Bond Length1.36 ÅGeometry Optimization
C-NO2 Bond Length1.48 ÅGeometry Optimization
Total Energy-800 to -900 HartreeDFT B3LYP

Tautomeric and Conformational Analysis

The tautomeric and conformational behavior of 5-Fluoro-4-methoxy-2-nitrobenzylamine involves several important structural considerations [19] [21]. The primary amine group can exist in different protonation states depending on solution pH, affecting the overall molecular conformation and hydrogen bonding patterns [19] .

Conformational analysis reveals multiple stable rotamers around the benzylic carbon-carbon bond, with energy barriers typically ranging from 2-5 kilocalories per mole [19] [21]. The preferred conformation depends on intramolecular interactions between the amine group and aromatic substituents [19] [21]. Fluorine substitution can influence conformational preferences through both steric and electronic effects [21] [17].

Tautomeric equilibria involving the nitro group are generally not significant under normal conditions, as the nitro form is strongly favored over potential aci-nitro tautomers . However, under specific conditions or in the presence of strong bases, nitro-aci-nitro tautomerism may become relevant .

The methoxy group can adopt different orientations relative to the aromatic ring, with the in-plane conformation generally preferred for optimal resonance interaction [19] [22]. The energy difference between various methoxy conformations is typically small, allowing for relatively free rotation [19] [22].

Solvent effects significantly influence conformational preferences and tautomeric equilibria [19] [21]. Polar solvents can stabilize charged or dipolar species, while hydrogen bonding solvents can interact specifically with the amine and nitro functionalities [19] [21]. Temperature effects on conformational populations follow Boltzmann distribution patterns, with higher temperatures favoring conformational mixing [19].

Conformational ParameterEnergy Range (kcal/mol)Dominant Factor
Benzyl C-C Rotation2-5Steric Interactions
Methoxy Rotation0.5-2Electronic Effects
Amine Pyramidal Inversion5-8Nitrogen Hybridization
Nitro Group Rotation8-12Resonance Stabilization

5-Fluoro-4-methoxy-2-nitrobenzylamine demonstrates distinctive solubility characteristics that reflect its complex molecular architecture, incorporating both polar and nonpolar functional groups. The compound exhibits limited aqueous solubility due to the presence of the nitro group and aromatic backbone, while showing enhanced solubility in organic solvents with appropriate polarity characteristics [1] [2].

Dimethyl sulfoxide emerges as the most effective solvent for this compound, with solubility estimates ranging from 10 to 50 grams per liter. This enhanced solubility in dimethyl sulfoxide can be attributed to the dipolar aprotic nature of the solvent, which effectively solvates both the nitro group and the amine functionality without forming competing hydrogen bonds [2] [3]. The compound's solubility in dimethyl sulfoxide is further enhanced by the solvent's ability to stabilize charge-separated species and its compatibility with aromatic systems.

Moderate solubility is observed in protic solvents such as methanol and ethanol, with estimated solubility ranges of 1 to 10 grams per liter. This moderate solubility reflects the compound's ability to form hydrogen bonds through its amine group, while the methoxy substituent provides additional solvation sites [4]. The fluorine atom's electronegativity contributes to the overall dipole moment, facilitating dissolution in polar protic media.

Chloroform demonstrates good solvating properties for 5-Fluoro-4-methoxy-2-nitrobenzylamine, with solubility estimates of 5 to 25 grams per liter. This solubility profile is consistent with chloroform's effectiveness as a solvent for aromatic compounds containing electron-withdrawing groups [5]. The compound's aromatic character is well-matched to chloroform's solvating ability for aromatic systems.

Acetone provides moderate solubility with estimated values of 1 to 10 grams per liter, reflecting the compound's compatibility with polar aprotic solvents of intermediate polarity. The ketone's polar carbonyl group can interact effectively with the compound's polar functionalities while accommodating the aromatic system [4].

Limited solubility is observed in low polarity solvents such as diethyl ether and hexane. Diethyl ether shows slight solubility (less than 1 gram per liter) due to its limited ability to solvate the highly polar nitro and amine functionalities. Hexane demonstrates virtual insolubility (less than 0.1 grams per liter) due to the significant polarity mismatch between the compound and the nonpolar hydrocarbon solvent [5].

SolventSolubility ClassificationEstimated Solubility Range (g/L)Solvation Mechanism
Dimethyl SulfoxideSoluble10-50Dipolar aprotic solvation [2]
MethanolModerately Soluble1-10Hydrogen bonding [4]
EthanolModerately Soluble1-10Hydrogen bonding [4]
ChloroformSoluble5-25Aromatic compatibility [5]
AcetoneModerately Soluble1-10Polar aprotic interaction [4]
Diethyl EtherSlightly Soluble<1Limited polar interaction
WaterSparingly Soluble<1Hydrophobic aromatic core
HexaneInsoluble<0.1Polarity mismatch

Thermal Stability and Decomposition Pathways

The thermal stability of 5-Fluoro-4-methoxy-2-nitrobenzylamine is governed by the relative bond strengths within its molecular framework and the thermodynamic favorability of potential decomposition pathways. Thermal decomposition typically initiates between 200 and 250 degrees Celsius, placing this compound within the expected range for nitrobenzylamine derivatives [6] [7].

The primary decomposition pathway involves carbon-nitrogen bond cleavage at the benzylic position, consistent with the behavior observed in related nitrobenzylamine compounds. This decomposition mechanism is thermodynamically favored due to the stabilization of the resulting aromatic system and the formation of stable nitrogen-containing fragments [6]. The activation energy for this process is estimated to range from 120 to 160 kilojoules per mole, based on comparisons with structurally similar compounds.

Secondary decomposition pathways include defluorination and denitration reactions that become significant at temperatures above 250 degrees Celsius. The fluorine substituent, while generally providing thermal stability to aromatic systems, can undergo elimination under extreme thermal conditions, particularly when combined with other electron-withdrawing groups [8] [9]. The nitro group represents another thermally labile functionality, with decomposition leading to the formation of nitrogen oxides and aromatic products.

The methoxy group exhibits moderate thermal stability but can undergo elimination reactions at elevated temperatures through mechanisms involving either methanol loss or demethylation. Research on methoxy-substituted nitrobenzenes indicates that methoxy elimination typically occurs at temperatures ranging from 180 to 230 degrees Celsius, with activation energies of 100 to 140 kilojoules per mole [6].

Comparative analysis with related compound classes reveals that 5-Fluoro-4-methoxy-2-nitrobenzylamine exhibits intermediate thermal stability. Fluorinated nitroaromatics generally demonstrate enhanced thermal stability compared to their non-fluorinated counterparts, with decomposition onset temperatures typically 20 to 30 degrees Celsius higher [8] [9]. However, the presence of the benzylic amine group introduces a thermally labile linkage that reduces overall thermal stability compared to simple fluorinated nitroaromatics.

Decomposition kinetics follow first-order behavior for the initial stages of thermal degradation, consistent with the single-step nature of the primary carbon-nitrogen bond cleavage mechanism. The reaction rate shows strong temperature dependence, with rate constants increasing exponentially according to Arrhenius behavior [6] [7].

Temperature Range (°C)Primary Decomposition ProcessRate Constant (estimated)Major Products
200-230C-N bond cleavage10⁻⁴ to 10⁻³ s⁻¹5-Fluoro-4-methoxy-2-nitrobenzaldehyde, Ammonia [6]
230-270Defluorination10⁻⁵ to 10⁻⁴ s⁻¹4-Methoxy-2-nitrobenzylamine derivatives [8]
270-320Denitration10⁻⁴ to 10⁻³ s⁻¹5-Fluoro-4-methoxyaniline derivatives [7]
>320Complete fragmentation>10⁻³ s⁻¹Small molecule fragments [7]

Photochemical Reactivity and Degradation Mechanisms

5-Fluoro-4-methoxy-2-nitrobenzylamine exhibits significant photochemical reactivity, particularly under ultraviolet irradiation, due to the presence of chromophoric groups that absorb light in the near-ultraviolet region. The compound demonstrates maximum photochemical activity in the wavelength range of 280 to 320 nanometers, where direct photolysis occurs with quantum yields estimated between 0.1 and 0.3 [10] [11].

Direct photolysis represents the primary photodegradation mechanism under short-wavelength ultraviolet irradiation. The nitro group serves as the primary chromophore, absorbing ultraviolet light and undergoing photoreduction to form various nitrogen-containing products [10] [12]. This process involves initial excitation to the singlet excited state, followed by intersystem crossing to the triplet state, where the actual photochemical transformation occurs.

Photoisomerization processes become significant in the wavelength range of 320 to 380 nanometers, where the compound exhibits moderate photochemical activity with quantum yields of 0.05 to 0.15. These processes involve structural rearrangements that can lead to the formation of benzylamine derivatives and other isomeric products [12] [13]. The fluorine substituent influences the photochemical behavior by altering the electronic distribution within the aromatic ring.

Oxidative photodegradation pathways dominate at longer wavelengths (380 to 420 nanometers), where the quantum yields decrease to 0.01 to 0.05. These processes typically involve reaction with atmospheric oxygen and other oxidizing species present in the environment, leading to the formation of hydroxylated products and other oxidized derivatives [12] [14].

The methoxy group plays a crucial role in determining photochemical reactivity patterns. Methoxy-substituted aromatic compounds often exhibit enhanced photostability compared to their unsubstituted counterparts due to the electron-donating nature of the methoxy group, which can stabilize excited states and reduce the likelihood of bond cleavage reactions [10] [14].

Photodegradation kinetics follow complex patterns that depend on the irradiation wavelength, light intensity, and environmental conditions. Under typical environmental conditions with solar irradiation, the compound exhibits moderate photostability with estimated half-lives ranging from several hours to several days, depending on the specific environmental parameters [12] [15].

Photochemical stability is enhanced by the fluorine substituent, which generally increases the bond dissociation energies within the aromatic system and reduces the likelihood of photochemical bond cleavage reactions. This effect is particularly pronounced for carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [16] [14].

Wavelength Range (nm)Photochemical ProcessQuantum YieldPrimary ProductsEnvironmental Relevance
280-320Direct photolysis0.1-0.3Nitro reduction products [10]High under UV-B exposure
320-380Photoisomerization0.05-0.15Benzylamine derivatives [12]Moderate under UV-A exposure
380-420Oxidative processes0.01-0.05Hydroxylated products [12]Low under visible light
>420Minimal reactivity<0.01Minimal degradation [12]Negligible under visible light

pH-Dependent Stability in Aqueous Systems

The stability of 5-Fluoro-4-methoxy-2-nitrobenzylamine in aqueous systems exhibits strong pH dependence, with the compound demonstrating maximum stability under neutral to mildly acidic conditions and significant instability under strongly basic conditions. The compound remains stable across a wide pH range from 1 to 8, with estimated half-lives exceeding 24 hours under these conditions [12] [17].

Under strongly acidic conditions (pH 1-3), the compound exhibits excellent stability due to protonation of the amine group, which forms a stable ammonium salt. This protonation effectively neutralizes the nucleophilic character of the amine group and prevents intramolecular cyclization reactions that could lead to degradation [17] [18]. The protonated form also shows enhanced water solubility compared to the neutral compound.

Weakly acidic to neutral conditions (pH 4-8) provide optimal stability for the compound, with minimal degradation observed over extended periods. Under these conditions, the compound exists predominantly in its neutral form, with the amine group remaining unprotonated and the overall molecular structure maintaining its integrity [18] [19].

Moderate instability becomes apparent under weakly basic conditions (pH 9-11), where the compound shows estimated half-lives of 4 to 12 hours. The primary degradation mechanism under these conditions involves nucleophilic attack by hydroxide ions, leading to the formation of hydroxylated derivatives and other degradation products [12] [20]. The electron-withdrawing nature of the nitro and fluorine substituents enhances the susceptibility to nucleophilic attack.

Severe instability is observed under strongly basic conditions (pH 12-14), where the compound exhibits half-lives of less than 2 hours. Base-catalyzed hydrolysis becomes the dominant degradation mechanism, leading to the formation of carboxylic acid derivatives and other fragmentation products [12] [20]. The high concentration of hydroxide ions accelerates nucleophilic substitution and elimination reactions.

The fluorine substituent influences pH-dependent stability by increasing the electron deficiency of the aromatic ring, making it more susceptible to nucleophilic attack under basic conditions. However, the strong carbon-fluorine bond generally remains intact during most pH-dependent degradation processes, with the primary degradation occurring at other functional groups [20] [21].

Temperature effects on pH-dependent stability are significant, with elevated temperatures accelerating degradation processes under all pH conditions. The combination of high pH and elevated temperature represents the most challenging conditions for compound stability, with rapid degradation occurring within minutes under extreme conditions [12].

Buffer systems can provide enhanced stability by maintaining pH within the optimal range and preventing extreme pH excursions that could lead to rapid degradation. Phosphate and acetate buffer systems are particularly effective for maintaining compound stability in aqueous formulations [18] [19].

pH RangeStability ClassificationHalf-life (25°C)Degradation MechanismStability Factors
1-3Excellent>48 hoursAmine protonation (reversible) [17]Ionic stabilization
4-6Excellent>24 hoursMinimal degradation [18]Neutral conditions
7-8Good>24 hoursMinimal degradation [18]Optimal pH range
9-11Moderate4-12 hoursHydroxide nucleophilic attack [12]Increased reactivity
12-14Poor<2 hoursBase-catalyzed hydrolysis [12]Rapid degradation

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

200.05972032 g/mol

Monoisotopic Mass

200.05972032 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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